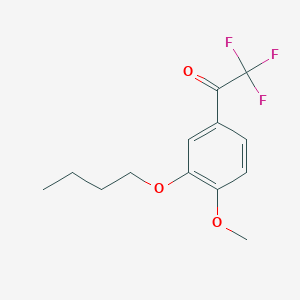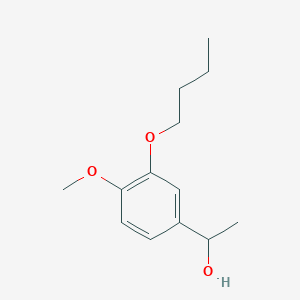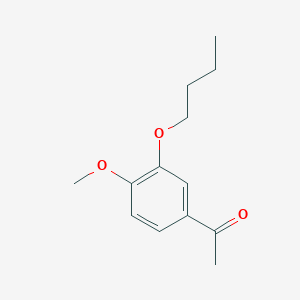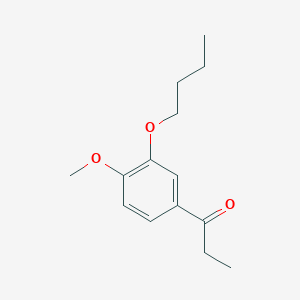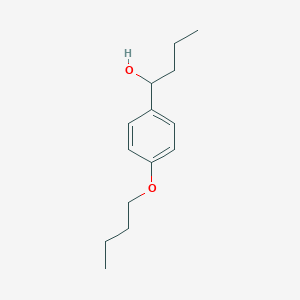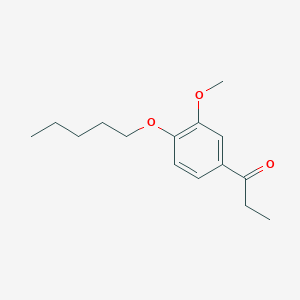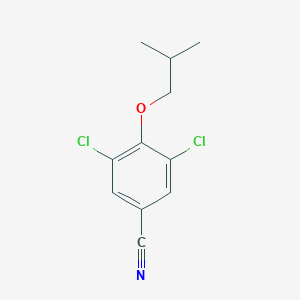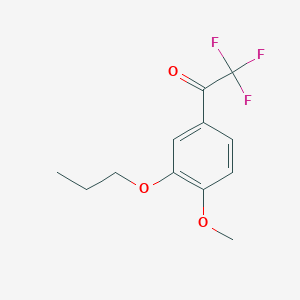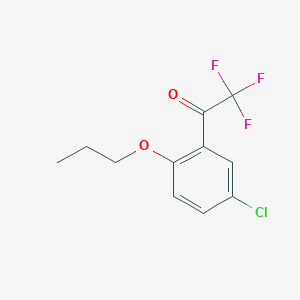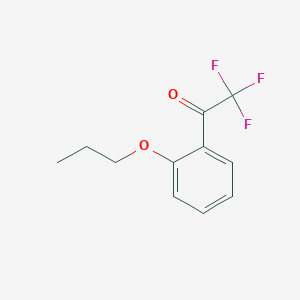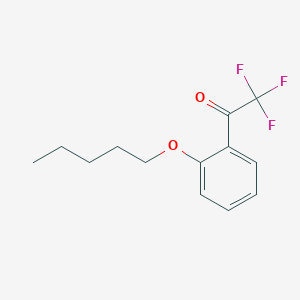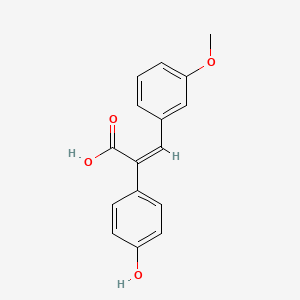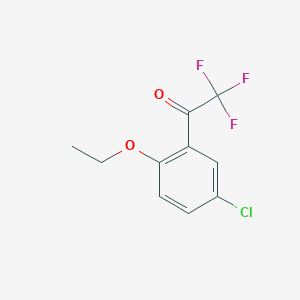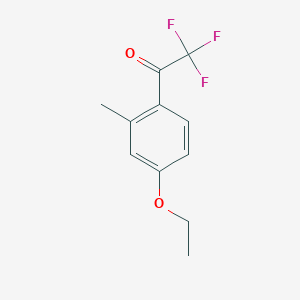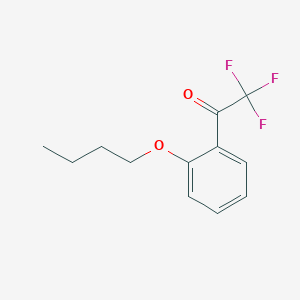
2'-n-Butoxy-2,2,2-trifluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-n-Butoxy-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoroacetophenones It is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with a butoxy substituent at the 2’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-n-Butoxy-2,2,2-trifluoroacetophenone can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2’-n-Butoxy-2,2,2-trifluoroacetophenone often involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-n-Butoxy-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted trifluoroacetophenones.
Applications De Recherche Scientifique
2’-n-Butoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2’-n-Butoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2’-n-Butoxy-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenones to highlight its uniqueness:
2,2,2-Trifluoroacetophenone: Lacks the butoxy substituent, making it less hydrophobic and potentially less bioactive.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom, which can significantly alter its reactivity and applications.
2,2,2-Trifluoro-3’-trifluoromethylacetophenone: Has an additional trifluoromethyl group, increasing its electron-withdrawing effects and altering its chemical behavior.
By understanding the properties and applications of 2’-n-Butoxy-2,2,2-trifluoroacetophenone, researchers can better utilize this compound in various scientific endeavors.
Propriétés
IUPAC Name |
1-(2-butoxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-3-8-17-10-7-5-4-6-9(10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCZYZCDONDTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
